3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Method : A novel and efficient synthesis method for dibenzo[b,e]oxepin-11(6H)-ones via direct intramolecular ortho-acylation from readily available 2-(phenoxymethyl)benzoic acids using a cooperative system of sustainable FeCl2 and Cl2CHOCH3 was developed. This method is compatible with various functional groups and showcases good to excellent yields and high regioselectivity. The synthesis of the known tricyclic drug doxepin and a library of oxepin-based derivatives was accomplished with this method (Scoccia et al., 2017).
Biological and Medicinal Research
Selective p38 MAP Kinase Inhibition : Disubstituted dibenzo[b,e]oxepin-11(6H)-ones, particularly those with hydrophilic residues at position 9, demonstrated substantial improvement in inhibitory potency and metabolic stability. The compounds effectively inhibit tumor necrosis factor-α (TNF-α) release in human whole blood. The binding mode of these compounds was confirmed through protein X-ray crystallography, indicating a significant role in managing inflammatory processes (Baur et al., 2013).
Antimicrobial Activity : Dibenz[b,e]oxepin derivatives with oximino moiety, fluorine (F), and trifluoromethyl (CF3) group substituents exhibited notable antibacterial activity against both Gram-positive and Gram-negative strains. This finding positions these compounds as potential candidates for the development of novel antimicrobial drugs (Limban & Chifiriuc, 2011).
Photopharmacology Potential : Dibenzo[b, f]oxepine derivatives connected with fluorine azobenzenes demonstrated potential in photopharmacology. The interaction of these compounds with the colchicine α and β-tubulin binding site, as well as the notable UV-VIS spectral features, particularly for compounds with an azo bond in the meta position, suggests potential applications in photopharmacology, leveraging light to control biological processes (Borys et al., 2022).
Applications in Material Science and Engineering
- Corrosion Inhibition for Copper : The compound doxepin, containing the dibenzo[b,e]oxepin-11(6H)-ylidene moiety, was investigated for its corrosion inhibiting properties for copper in saline solutions. The study showed that doxepin acts as a mixed-type inhibitor and prevents the formation of oxides on the copper surface, demonstrating the potential of dibenzo[b,e]oxepin-11(6H)-one derivatives in material protection and maintenance (Varvara et al., 2020).
properties
IUPAC Name |
3-(trifluoromethyl)-6H-benzo[c][1]benzoxepin-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O2/c16-15(17,18)10-5-6-12-13(7-10)20-8-9-3-1-2-4-11(9)14(12)19/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXVSEITOIGFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722038 | |
Record name | 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one | |
CAS RN |
4504-94-3 | |
Record name | 3-(Trifluoromethyl)dibenz[b,e]oxepin-11(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4504-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.